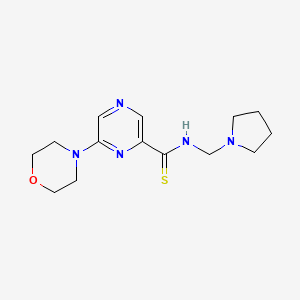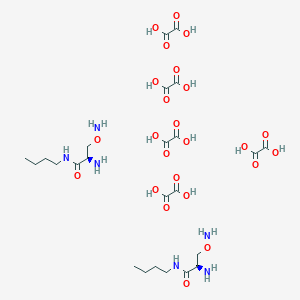![molecular formula C15H13NO3S B14554054 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate CAS No. 62262-65-1](/img/structure/B14554054.png)
4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate typically involves the reaction of phenyl isothiocyanate with 4-aminophenyl acetate. This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with proteins, potentially inhibiting their function. The sulfanyl group can also interact with metal ions, affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate
- 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate
- 4-[(Phenylcarbamoyl)sulfanyl]phenyl benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both aromatic and ester functionalities are required.
Properties
CAS No. |
62262-65-1 |
|---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
[4-(phenylcarbamoylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C15H13NO3S/c1-11(17)19-13-7-9-14(10-8-13)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |
InChI Key |
ADJDNMJJGFVYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


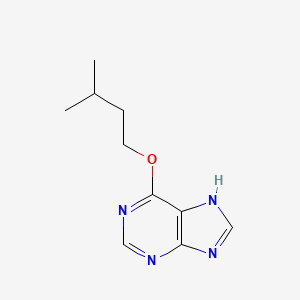
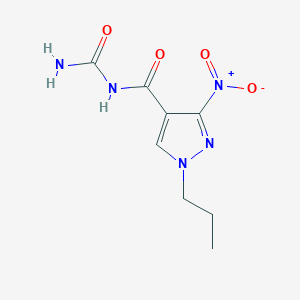
![3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol](/img/structure/B14553986.png)
![N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14553998.png)
![7-Isocyanatobicyclo[4.1.0]heptane](/img/structure/B14553999.png)
![3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14554005.png)
![Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl-](/img/structure/B14554020.png)
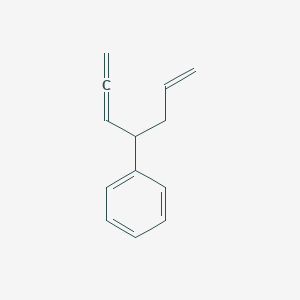
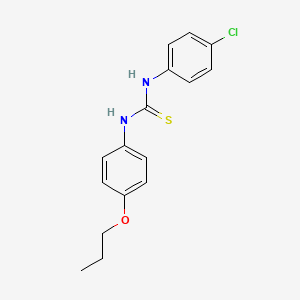
methyl}phosphonate](/img/structure/B14554042.png)
![(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14554060.png)
![3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole](/img/structure/B14554061.png)
